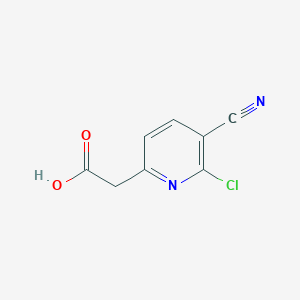
schisantherinL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SchisantherinL is a bioactive compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of schisantherinL involves several steps, starting from the extraction of the raw material from Schisandra chinensis. The primary method includes solvent extraction followed by chromatographic purification to isolate this compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity. These methods are optimized to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
SchisantherinL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique pharmacological properties.
科学研究应用
Chemistry: SchisantherinL is used as a model compound in the study of lignan biosynthesis and metabolism.
Biology: It has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a valuable compound in the study of cellular protection mechanisms.
Medicine: this compound is being investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
作用机制
The mechanism of action of schisantherinL involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound activates antioxidant enzymes and inhibits pro-inflammatory cytokines, thereby protecting cells from damage and reducing inflammation.
相似化合物的比较
SchisantherinL is often compared with other lignans such as schisandrin and gomisin. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its potent neuroprotective effects. Other similar compounds include:
Schisandrin: Known for its hepatoprotective and anti-aging properties.
Gomisin: Exhibits strong anti-inflammatory and anticancer activities.
属性
分子式 |
C27H30O9 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC 名称 |
[(11R,12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)27(29)36-22-14(4)13(3)21(28)15-8-17-23(34-10-32-17)25(30-5)19(15)20-16(22)9-18-24(26(20)31-6)35-11-33-18/h7-9,13-14,21-22,28H,10-11H2,1-6H3/b12-7-/t13-,14+,21-,22-/m1/s1 |
InChI 键 |
JTLHKPZZCOQRTA-NJVXVFQPSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


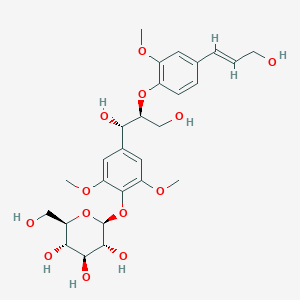
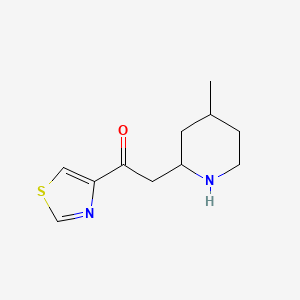
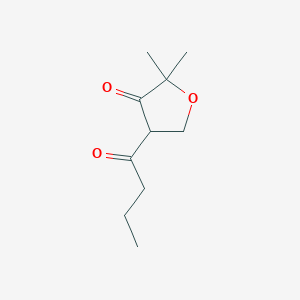
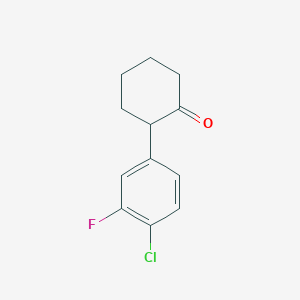
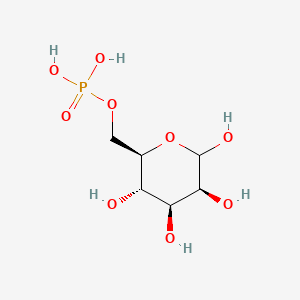

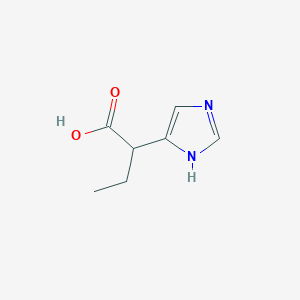
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)


![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
